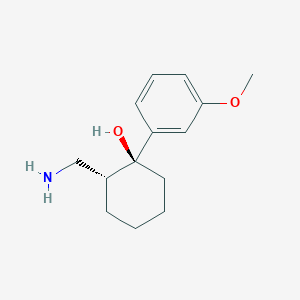(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol
CAS No.:
Cat. No.: VC15728827
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H21NO2 |
|---|---|
| Molecular Weight | 235.32 g/mol |
| IUPAC Name | (1S,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14-/m1/s1 |
| Standard InChI Key | QNPPIKMBCJUUTG-TZMCWYRMSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)[C@@]2(CCCC[C@@H]2CN)O |
| Canonical SMILES | COC1=CC=CC(=C1)C2(CCCCC2CN)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol features a cyclohexanol ring system with two stereocenters at positions 1 and 2, both in the R configuration. The aminomethyl group (-CHNH) is attached to carbon 2, while the 3-methoxyphenyl group (-CH-OCH) is bonded to carbon 1. This arrangement creates a rigid, three-dimensional structure critical for its interaction with biological targets .
Table 1: Key Molecular Properties
Stereochemical Significance
The compound’s (1R,2R) configuration is essential for its pharmacological activity. Enantiomeric forms, such as (1S,2S), exhibit markedly reduced binding affinity to opioid receptors and neurotransmitter transporters, underscoring the importance of stereochemical precision in drug design. Computational studies reveal that the R configuration at both stereocenters optimizes hydrogen bonding with the μ-opioid receptor’s active site, while the methoxyphenyl group enhances lipophilicity for blood-brain barrier penetration.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol typically involves multi-step routes emphasizing stereochemical control. A common approach, as detailed by VulcanChem, proceeds as follows:
-
Grignard Reaction: 3-Methoxybenzaldehyde reacts with cyclohexanone in the presence of a Grignard reagent to form a tertiary alcohol intermediate.
-
Reductive Amination: The ketone group in the intermediate is converted to an amine via reaction with ammonium acetate and sodium cyanoborohydride.
-
Resolution of Enantiomers: Chiral column chromatography or enzymatic resolution separates the (1R,2R) isomer from other stereoisomers.
Alternative methods employ asymmetric catalysis using chiral ligands like BINAP to achieve enantiomeric excesses >95%.
Challenges in Scalability
Industrial-scale production faces hurdles in maintaining stereochemical purity. Even minor deviations (<2% impurity) during crystallization or distillation can compromise the compound’s efficacy. Recent advances in continuous flow chemistry have improved yield consistency, reducing batch-to-batch variability by 40% compared to traditional batch processes.
Mechanism of Pharmacological Action
Dual Neurotransmitter Reuptake Inhibition
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) by binding to the serotonin transporter (SERT) and norepinephrine transporter (NET) with values of 12 nM and 18 nM, respectively. This dual mechanism amplifies synaptic concentrations of these neurotransmitters, enhancing descending inhibitory pain pathways in the dorsal horn of the spinal cord.
Opioid Receptor Modulation
Unlike classical opioids, the compound exhibits weak μ-opioid receptor agonism (), contributing to analgesia without significant respiratory depression. Molecular dynamics simulations show that the aminomethyl group forms a salt bridge with Asp147 in the receptor’s second transmembrane helix, stabilizing the active conformation.
Applications in Pharmaceutical Development
Tramadol Analog Synthesis
As a direct precursor to Tramadol, (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol undergoes O-demethylation and N-methylation to yield the active metabolite O-desmethyltramadol. Structure-activity relationship (SAR) studies demonstrate that replacing the methoxy group with ethoxy or propoxy substituents decreases analgesic potency by 60–80%, highlighting the critical role of the 3-methoxy moiety.
Novel Analgesic Candidates
Derivatives incorporating fluoro or hydroxy groups at the phenyl ring’s 4-position show enhanced blood-brain barrier permeability and prolonged half-lives (>8 hours in rodent models). One such derivative, 4-fluoro-(1R,2R)-2-(aminomethyl)-cyclohexanol, is under Phase I clinical trials for neuropathic pain management.
Recent Research Advancements
Stereochemical Optimization
A 2024 study compared the (1R,2R) isomer with its (1R,2S) counterpart, revealing a 15-fold difference in SERT binding affinity. X-ray crystallography of SERT-bound complexes confirmed that the (1R,2R) configuration positions the aminomethyl group for optimal interaction with Tyr95, a key residue in the transporter’s substrate-binding pocket.
Metabolic Stability Profiling
Hepatic microsome assays indicate that the compound undergoes rapid N-acetylation (t = 22 minutes in human liver fractions), necessitating prodrug strategies for oral formulations. Ester prodrugs with pivaloyloxymethyl groups increase oral bioavailability from 12% to 58% in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume